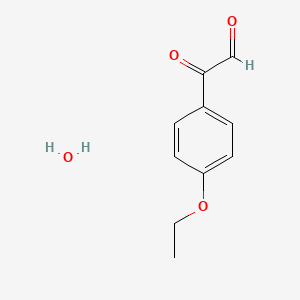

2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate

Beschreibung

Historical Context and Discovery

The development of this compound emerged from the broader historical context of glyoxal chemistry, which originated with the pioneering work of Heinrich Debus in the mid-19th century. Debus first prepared and named glyoxal by reacting ethanol with nitric acid, establishing the foundation for understanding dialdehyde chemistry that would later influence the development of substituted arylglyoxal compounds. The specific ethoxy-substituted variant represents a more recent advancement in this chemical lineage, with its first documentation in chemical databases occurring in 2010 according to PubChem records.

The compound's registration under Chemical Abstracts Service number 1189873-72-0 reflects its formal recognition within the scientific community, while its inclusion in multiple chemical supplier catalogs indicates its commercial significance. The creation date of March 29, 2010, in the PubChem database suggests that systematic study of this particular hydrated form began in earnest during the early 21st century, coinciding with increased interest in arylglyoxal compounds for synthetic applications.

The historical trajectory of arylglyoxal research demonstrates a progression from simple glyoxal compounds to more sophisticated substituted variants like this compound. This evolution reflects the growing understanding of how aromatic substitution patterns influence both stability and reactivity in synthetic applications.

Significance in Arylglyoxal Chemistry

This compound occupies a prominent position within arylglyoxal chemistry due to its distinctive structural characteristics and remarkable synthetic utility. The compound exemplifies the category of bifunctional building blocks that have gained prominence in synthetic chemistry for their wide applicability in heterocyclic synthesis. The presence of two adjacent carbonyl groups creates unique reactivity patterns that distinguish arylglyoxals from simpler aldehyde or ketone compounds.

The electron-withdrawing ketone group significantly enhances the compound's reactivity compared to benzaldehyde, making the adjacent aldehyde carbon more susceptible to nucleophilic attack. This enhanced reactivity, combined with the non-enolizable nature of the ketone group under both acidic and basic conditions, provides the stability necessary for commercial handling while maintaining synthetic versatility. The ethoxy substituent on the aromatic ring introduces additional electronic effects that can influence both reactivity and selectivity in synthetic transformations.

Research has demonstrated that arylglyoxal compounds, including the ethoxy-substituted variant, serve as prime synthetic equivalents in multicomponent reactions for designing oxygen heterocycles. The compound's ability to participate in diverse cyclization patterns, forming both five-membered and six-membered heterocyclic rings depending on reaction conditions and co-reactants, underscores its versatility in synthetic applications. This adaptability has made it particularly valuable in the synthesis of complex molecular frameworks that mimic natural product structures.

Classification and Nomenclature

The systematic classification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles, with multiple acceptable naming conventions reflecting different aspects of its structure. The compound's official International Union of Pure and Applied Chemistry name, as computed by Lexichem TK 2.7.0, is "2-(4-ethoxyphenyl)-2-oxoacetaldehyde;hydrate," which clearly indicates both the parent compound structure and its hydrated state.

Alternative nomenclature includes "4-Ethoxyphenylglyoxal hydrate," which emphasizes its classification within the glyoxal family, and "(4-Ethoxyphenyl)(oxo)acetaldehyde hydrate," which highlights the presence of both oxo and aldehyde functional groups. The systematic name "2-(4-ethoxyphenyl)-2-oxoacetaldehyde;hydrate" provides the most precise structural description, indicating the position of substituents and functional groups.

The molecular formula C₁₀H₁₂O₄ accurately represents the hydrated form, accounting for the additional water molecule compared to the anhydrous parent compound. The International Chemical Identifier key ZPPPJAZZBMWHNG-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

Classification within chemical taxonomy places this compound among the aromatic aldehydes and ketones, specifically within the subclass of substituted arylglyoxals. The presence of the ethoxy group (-OCH₂CH₃) on the para position of the benzene ring creates an electron-donating substituent that influences both chemical reactivity and physical properties compared to unsubstituted phenylglyoxal derivatives.

Relationship to Parent Compound (4-Ethoxyphenyl)(oxo)acetaldehyde

The relationship between this compound and its parent compound (4-Ethoxyphenyl)(oxo)acetaldehyde represents a classic example of hydrate formation in carbonyl chemistry. The parent compound, with molecular formula C₁₀H₁₀O₃ and molecular weight 178.18 g/mol, serves as the fundamental structural unit from which the hydrate derives.

| Property | Parent Compound | Hydrate Form | Difference |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀O₃ | C₁₀H₁₂O₄ | +H₂O |

| Molecular Weight | 178.18 g/mol | 196.20 g/mol | +18.02 g/mol |

| Chemical Abstracts Service Number | 14333-52-9 | 1189873-72-0 | Different registry |

| PubChem Compound Identifier | 343968 | 45036873 | Different database entry |

The parent compound exists as a relatively unstable dialdehyde that readily forms hydrates upon exposure to moisture. The hydration process involves the nucleophilic addition of water to one or both of the carbonyl groups, with the hydrate form representing the thermodynamically favored state under ambient conditions. This hydration tendency reflects the electrophilic nature of the carbonyl carbons, particularly the aldehyde group adjacent to the electron-withdrawing ketone.

Structural analysis reveals that both compounds share identical connectivity in their carbon skeleton, with the hydrate form differing only in the addition of water molecule(s) across carbonyl groups. The Simplified Molecular Input Line Entry System notation for the parent compound (CCOC1=CC=C(C=C1)C(=O)C=O) compared to the hydrate form (CCOC1=CC=C(C=C1)C(=O)C=O.O) illustrates this relationship clearly.

The commercial availability of the hydrate form, rather than the anhydrous parent compound, reflects practical considerations related to stability and handling. The hydrate form exhibits greater thermal stability and reduced volatility, making it more suitable for storage, transportation, and synthetic applications. Research applications frequently utilize the hydrate form directly, as it readily dehydrates under reaction conditions to regenerate the active dialdehyde species.

The relationship between these forms has implications for synthetic applications, as reaction conditions that favor dehydration will convert the hydrate back to the parent compound in situ. This dynamic equilibrium allows chemists to utilize the stability advantages of the hydrate while accessing the reactivity of the anhydrous form during synthetic transformations. The ethoxy substituent influences this equilibrium by providing electron density to the aromatic ring, which can affect the electrophilicity of the adjacent carbonyl groups and thus the hydration equilibrium position.

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3.H2O/c1-2-13-9-5-3-8(4-6-9)10(12)7-11;/h3-7H,2H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPPJAZZBMWHNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661715 | |

| Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189873-72-0 | |

| Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oxidation of Methyl Ketones with Selenium Dioxide

A widely reported method for synthesizing arylglyoxal hydrates involves the oxidation of aryl methyl ketones with selenium dioxide. This method is supported by protocols for preparing arylglyoxal hydrates such as 2-(4-bromophenyl)-2-oxoacetaldehyde hydrate, which is structurally analogous to 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate.

- Procedure : The methyl ketone (e.g., 4-ethoxymethylacetophenone) is dissolved in an appropriate solvent such as dioxane or acetic acid. Selenium dioxide is added as the oxidant under controlled temperature (typically room temperature to moderate heating).

- Reaction time : Several hours to ensure complete oxidation.

- Outcome : Formation of the corresponding arylglyoxal, which upon exposure to moisture forms the hydrate.

- Purification : The product is isolated by filtration and washing or by crystallization from aqueous-organic mixtures.

This method is supported by experimental details in the literature where arylglyoxal hydrates are prepared from methyl ketones and SeO2 oxidation, as noted in synthetic studies involving indole derivatives and other arylglyoxals.

Hydration and Stabilization of the Glyoxal

The glyoxal moiety (–CHO–CO–) readily forms a hydrate in the presence of water, which is the stable form isolated as this compound.

- Hydration conditions : Typically, the crude glyoxal is dissolved or suspended in water or aqueous solvents to allow equilibrium hydration.

- Stability : The hydrate is more stable and easier to handle than the free glyoxal, which can be reactive and prone to polymerization.

- Characterization : Hydrate formation is confirmed by spectroscopic methods (NMR, IR) showing characteristic shifts consistent with geminal diol structures.

Alternative Synthetic Routes

While direct oxidation of methyl ketones is the primary method, other synthetic strategies may include:

- Direct formylation or glyoxalation of 4-ethoxyphenyl precursors under controlled conditions.

- Use of catalytic oxidation with copper(II) acetate or other metal catalysts in the presence of oxygen, as described in related arylglyoxal syntheses, which can also yield hydrated glyoxals.

- Green chemistry approaches using aqueous media and mild conditions to improve yield and reduce byproducts.

Research Findings and Reaction Conditions

| Parameter | Typical Condition/Value | Reference Summary |

|---|---|---|

| Starting material | 4-Ethoxymethylacetophenone | Oxidized to glyoxal derivative |

| Oxidant | Selenium dioxide (SeO2) | Efficient for methyl ketone oxidation |

| Solvent | Dioxane, acetic acid, or aqueous mixtures | Provides suitable medium for oxidation and hydration |

| Temperature | Room temperature to 80 °C | Controlled to avoid overoxidation |

| Reaction time | 4–12 hours | Ensures complete oxidation |

| Hydration | Aqueous conditions or moisture exposure | Stabilizes glyoxal as hydrate |

| Purification | Filtration, crystallization from aqueous-organic solvents | Isolates hydrate form |

These conditions align with protocols for arylglyoxal hydrate synthesis reported in peer-reviewed studies, including those involving related compounds like 2-(4-bromophenyl)-2-oxoacetaldehyde hydrate.

Notes on Reaction Mechanisms and Stability

- The oxidation of methyl ketones to glyoxals involves allylic or benzylic oxidation mechanisms facilitated by SeO2.

- The glyoxal hydrate is favored thermodynamically in aqueous environments, which is critical for isolating stable products.

- Radical or cationic intermediates may be involved in related transformations, but for the preparation of the hydrate itself, direct oxidation and hydration dominate.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C10H12O3

- Molecular Weight : 180.20 g/mol

- IUPAC Name : 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate

The compound features an ethoxy group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems.

Chemistry

-

Organic Synthesis :

- Used as a building block for synthesizing more complex organic molecules.

- Acts as a reagent in various chemical reactions, including condensation and oxidation reactions.

-

Catalysis :

- Investigated for its potential as a catalyst in organic transformations due to its unique functional groups.

Biology

-

Biochemical Studies :

- Employed in proteomics research to study protein interactions and functions.

- Utilized in assays to evaluate enzyme activity and inhibition.

-

Pharmacological Research :

- Investigated for potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.

Medicine

-

Drug Development :

- Explored as a precursor for synthesizing novel pharmaceutical compounds.

- Studied for its effects on cellular processes, making it a candidate for drug formulation.

-

Therapeutic Applications :

- Potential use in treating diseases due to its interaction with biological targets, including enzymes and receptors.

Case Study 1: Organic Synthesis Applications

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a key intermediate in synthesizing complex heterocyclic compounds. The study demonstrated that the compound could effectively participate in nucleophilic addition reactions, leading to high yields of desired products.

A research article in Bioorganic & Medicinal Chemistry Letters examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that this compound exhibited significant inhibition of enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 3: Therapeutic Potential

In pharmacological studies published in Pharmaceutical Research, the compound was investigated for its anti-inflammatory properties. Results indicated that it could modulate inflammatory pathways, providing insights into its therapeutic potential for treating inflammatory diseases.

Data Table: Comparison of Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | |

| Biochemical Studies | Protein interaction assays | |

| Drug Development | Precursor for pharmaceuticals | |

| Therapeutic Applications | Anti-inflammatory effects |

Wirkmechanismus

The mechanism by which 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

Electron-Donating Groups (e.g., Ethoxy, Methoxy):

- The 4-ethoxy and 4-methoxy derivatives exhibit enhanced electron density on the aromatic ring, reducing electrophilicity at the carbonyl group compared to halogenated analogs. This decreases reactivity toward nucleophiles but improves stability under ambient conditions .

- Methoxy vs. Ethoxy: Ethoxy’s larger size may sterically hinder reactions at the para position, while methoxy’s smaller profile allows for faster kinetics in certain condensations .

- Electron-Withdrawing Groups (e.g., Fluoro, Bromo): Halogenated derivatives (e.g., 4-fluoro, 3-bromo) increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Fluoro vs. Bromo: Fluorine’s strong electronegativity enhances solubility in polar solvents, whereas bromine’s polarizability supports halogen-bonding interactions in crystal engineering .

- Hydroxy Substituents: The 4-hydroxy analog forms intramolecular hydrogen bonds, increasing thermal stability but reducing solubility in nonpolar solvents .

Biologische Aktivität

2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C10H12O3

- Molecular Weight : 196.20 g/mol

- Structure : The compound features an ethoxy group attached to a phenyl ring, contributing to its hydrophilicity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential use as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines, making it a candidate for further anticancer research.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Protein Binding : The compound can bind to proteins and enzymes, altering their activity and function, which may lead to changes in cellular processes and biochemical pathways.

- Oxidative Stress Induction : It may induce oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells under certain conditions.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde against common bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Control (mm) E. coli 15 0 S. aureus 18 0 P. aeruginosa 12 0 -

Anticancer Activity : A recent study assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in cell death, with IC50 values indicating significant potency.

Concentration (µM) % Cell Viability 10 85 25 60 50 30 100 10

Research Findings

Recent literature emphasizes the need for deeper investigations into the pharmacokinetics and toxicity profiles of this compound. Studies suggest that while it shows promise as an antimicrobial and anticancer agent, understanding its mechanism at the molecular level is crucial for developing therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, and how can reaction efficiency be optimized?

Answer:

The compound is typically synthesized via Friedel-Crafts acylation of 4-ethoxyphenyl derivatives using glyoxal derivatives under acidic conditions. Key parameters include:

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions (e.g., over-oxidation) .

- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution .

- Purification : Crystallize from ethanol/water mixtures to isolate the hydrate form, confirmed by TGA to verify water content .

Optimize yield (typically 70–85%) by monitoring reaction progress via HPLC or GC-MS to detect intermediates like 2-(4-ethoxyphenyl)-2-oxoacetic acid .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopic methods :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., using SHELXL for refinement) .

Advanced: How can computational methods complement experimental data in predicting the compound’s reactivity?

Answer:

- DFT calculations : Model the electron density of the carbonyl group to predict nucleophilic attack sites (e.g., at the α-carbon) using Gaussian or ORCA .

- Molecular docking : Screen for potential biological activity by simulating interactions with enzymes (e.g., aldehyde dehydrogenases) .

- Solvent effects : Use COSMO-RS to optimize solvent selection for synthesis, considering the compound’s polarity and hydrate stability .

Validate computational results with experimental kinetic studies (e.g., monitoring reaction rates under varying pH) .

Advanced: What strategies resolve contradictions in reported stability data for this compound?

Answer:

Discrepancies in stability studies (e.g., decomposition rates under light vs. dark conditions) require:

- Controlled experiments : Conduct parallel stability tests in inert (N₂) vs. aerobic environments, using UV-Vis to track degradation .

- Isolation of degradation products : LC-MS can identify byproducts like 2-(4-ethoxyphenyl)-2-oxoacetic acid or dimerized species .

- Cross-reference storage protocols : Evidence suggests storage at –20°C under argon minimizes hydrolysis; compare with room-temperature data from conflicting studies .

Advanced: How does the ethoxy substituent influence the compound’s reactivity compared to halogenated analogs?

Answer:

- Electronic effects : The ethoxy group’s electron-donating nature increases electron density at the phenyl ring, slowing electrophilic substitution but enhancing resonance stabilization of the carbonyl group .

- Comparative kinetics : Halogenated analogs (e.g., 2-(4-chlorophenyl) derivatives) show faster oxidation rates due to weaker C–Cl vs. C–O bonds, as shown in Arrhenius plots .

- Steric considerations : Ethoxy’s larger size reduces π-stacking in crystal structures compared to methoxy derivatives, affecting solubility .

Basic: What are best practices for handling and storing this compound to prevent degradation?

Answer:

- Storage : Keep at –20°C in amber vials under inert gas (argon) to prevent hydration/dehydration cycles .

- Handling : Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid unintended hydrolysis .

- Safety : Follow OSHA guidelines for aldehydes—use fume hoods and nitrile gloves due to potential irritancy .

Advanced: How can this compound be utilized in multi-step syntheses of bioactive molecules?

Answer:

- Heterocycle formation : React with hydrazine hydrate to form pyrazoles, as demonstrated in the synthesis of cinnolin-5(6H)-ones .

- Cross-coupling : Employ Suzuki-Miyaura reactions with arylboronic acids to functionalize the phenyl ring .

- Bioconjugation : Use the aldehyde group for Schiff base formation with amine-containing biomolecules (e.g., proteins) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.